molecular formula C18H24N4O3S B8545564 Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-

Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-

Cat. No.: B8545564
M. Wt: 376.5 g/mol
InChI Key: MZYFMKVBVLJCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)- is a useful research compound. Its molecular formula is C18H24N4O3S and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

3-amino-6-[2-(carbamoylamino)ethyl]-4-(cyclopentylmethoxy)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H24N4O3S/c19-15-14-12(25-9-10-3-1-2-4-10)7-11(5-6-22-18(21)24)8-13(14)26-16(15)17(20)23/h7-8,10H,1-6,9,19H2,(H2,20,23)(H3,21,22,24)

InChI Key

MZYFMKVBVLJCSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)COC2=C3C(=CC(=C2)CCNC(=O)N)SC(=C3N)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 3-amino-6-(2-amino-ethyl)-4-cyclopentylmethoxy-benzo[b]thiophene-2-carboxylic acid amide (11) (HCl salt form, 0.065 g, 0.18 mmol) and triethylamine (0.07 mL, 0.5 mmol) in DMF (1 mL) at 0° C. was added TMSNCO (1.35 mL, 10.0 mmol). The reaction was allowed to warm to room temperature and stirred for 24 h. It was slowly quenched with water (0.5 mL) and the precipitates were removed by filtration. The filtrate was concentrated and the residue was purified by preparatory thin layer chromatography to afford the title compound (0.010 g, 15%).
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
15%

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